N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids. The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to a benzamide structure with a cyclooctyl group.
Preparation Methods
The synthesis of N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide structure. One common method for synthesizing tetrazole derivatives is the Click Chemistry approach, which involves the reaction of azides with alkynes under mild conditions to form the tetrazole ring. The cyclooctyl group can be introduced through various alkylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide structure, potentially altering the compound’s biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or tetrazole ring are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
Cyclization: The tetrazole ring can participate in cyclization reactions, forming more complex ring structures.
Scientific Research Applications
N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. This compound can be explored for its potential therapeutic applications.
Material Science: Tetrazoles are used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: The compound can be used in studies to understand receptor-ligand interactions, given the tetrazole ring’s ability to mimic carboxylic acids and interact with biological targets.
Mechanism of Action
The mechanism of action of N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity . The cyclooctyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide can be compared with other tetrazole derivatives, such as:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Candesartan: Another angiotensin II receptor antagonist with similar applications.
BTMNA: A tetrazole-based insensitive explosive with high thermal stability and low sensitivity.
These compounds share the tetrazole ring structure but differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C17H23N5O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-cyclooctyl-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H23N5O/c1-13-19-20-21-22(13)16-11-9-14(10-12-16)17(23)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8H2,1H3,(H,18,23) |
InChI Key |
IMVMZLSYWUBVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
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